5-[Ethyl(2-hydroxyethyl)amino]-3-(2-hydroxyethyl)pyrimidine-2,4(1h,3h)-dione
Description
IUPAC Nomenclature and Constitutional Isomerism
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is derived from its pyrimidine backbone and substituent positions. The parent structure is pyrimidine-2,4(1H,3H)-dione , a bicyclic system with keto groups at positions 2 and 4. The substituents are as follows:
- An ethyl(2-hydroxyethyl)amino group at position 5.
- A 2-hydroxyethyl group at position 3.
The numerical locants prioritize the lowest possible numbering for substituents, ensuring systematic accuracy. Constitutional isomerism arises from alternative arrangements of the amino and hydroxyethyl groups. For instance, swapping the ethyl and hydroxyethyl moieties on the amino group could generate isomers, though such variants remain undocumented in current literature.
Molecular Formula and Structural Validation Through Spectroscopic Techniques
Molecular Formula and Weight
The molecular formula C₁₀H₁₇N₃O₄ (molecular weight: 243.26 g/mol) reflects the compound’s composition. This contrasts with simpler pyrimidine derivatives, such as 5-[(2-hydroxyethyl)amino]-2,4(1H,3H)-pyrimidinedione (C₆H₉N₃O₃, 171.16 g/mol), highlighting the impact of additional substituents on molecular complexity.
Table 1: Comparative Molecular Formulas of Pyrimidine-2,4-dione Derivatives
| Compound Name | Molecular Formula | Molecular Weight (g/mol) |
|---|---|---|
| Target Compound | C₁₀H₁₇N₃O₄ | 243.26 |
| 5-[(2-Hydroxyethyl)amino]-2,4(1H,3H)-pyrimidinedione | C₆H₉N₃O₃ | 171.16 |
| 5-{[(2-Hydroxyethyl)amino]methyl}-2,4(1H,3H)-pyrimidinedione | C₇H₁₂N₃O₃ | 198.19 |
Spectroscopic Validation
- Nuclear Magnetic Resonance (NMR) : Proton NMR would resolve signals for the ethyl (δ ~1.2 ppm, triplet), hydroxyethyl (δ ~3.6 ppm, multiplet), and pyrimidine ring protons (δ ~5.5–6.5 ppm).
- Infrared (IR) Spectroscopy : Stretching vibrations for carbonyl groups (ν ~1700 cm⁻¹), hydroxyl groups (ν ~3300 cm⁻¹), and amine groups (ν ~1600 cm⁻¹) confirm functional groups.
- Mass Spectrometry (MS) : Electron ionization would produce a molecular ion peak at m/z 243, with fragments corresponding to loss of hydroxyethyl (–C₂H₅O, m/z 198) and ethylamine (–C₂H₇N, m/z 186).
Comparative Analysis with Related Pyrimidine-2,4-dione Derivatives
Substituent Effects on Properties
The target compound’s dual hydroxyethyl and ethylamino substituents distinguish it from analogs:
- Solubility : The hydroxyethyl groups enhance hydrophilicity compared to non-polar derivatives like 5-aminouracil .
- Reactivity : The ethylamino group may participate in nucleophilic reactions, whereas simpler amines in analogs like 5-[(2-hydroxyethyl)amino]-2,4(1H,3H)-pyrimidinedione exhibit reduced steric hindrance.
Table 2: Functional Group Comparison Across Pyrimidine-2,4-dione Derivatives
| Compound Name | Key Substituents | Functional Groups Present |
|---|---|---|
| Target Compound | 5-ethyl(2-hydroxyethyl)amino, 3-hydroxyethyl | Amine, hydroxyl, carbonyl |
| 5-{[(2-Hydroxyethyl)amino]methyl}-2,4(1H,3H)-pyrimidinedione | 5-(hydroxyethylamino)methyl | Amine, hydroxyl, carbonyl |
| 5-Amino-1-ethyl-3-(2-hydroxyethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione | 5-amino, 3-hydroxyethyl | Amine, hydroxyl, carbonyl |
Structural Implications for Applications
The target compound’s branched substituents suggest unique interactions in biological systems, potentially enhancing binding affinity compared to linear analogs. For example, the ethyl group may confer lipid solubility, facilitating membrane permeability in pharmaceutical contexts.
Properties
CAS No. |
6329-34-6 |
|---|---|
Molecular Formula |
C10H17N3O4 |
Molecular Weight |
243.26 g/mol |
IUPAC Name |
5-[ethyl(2-hydroxyethyl)amino]-3-(2-hydroxyethyl)-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C10H17N3O4/c1-2-12(3-5-14)8-7-11-10(17)13(4-6-15)9(8)16/h7,14-15H,2-6H2,1H3,(H,11,17) |
InChI Key |
VFFUFPXQNDSVEG-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CCO)C1=CNC(=O)N(C1=O)CCO |
Origin of Product |
United States |
Preparation Methods
Common Synthetic Routes
Nucleophilic Substitution on 5-Halopyrimidine Derivatives : Starting from 5-halogenated pyrimidine-2,4-dione derivatives, the halogen is displaced by ethyl(2-hydroxyethyl)amine under controlled conditions. This method allows selective substitution at position 5 while preserving other functional groups.
Reductive Amination or Condensation : Condensation of 5-formylpyrimidine-2,4-dione derivatives with ethyl(2-hydroxyethyl)amine followed by reduction can yield the target compound. This approach leverages the aldehyde functionality at position 5 for amine addition.
Direct Amination of 5-(2-hydroxyethyl)pyrimidine-2,4-dione : The compound 5-(2-hydroxyethyl)pyrimidine-2,4(1H,3H)-dione can be further aminated with ethylamine or ethyl(2-hydroxyethyl)amine to introduce the ethyl(2-hydroxyethyl)amino group.
Reaction Conditions
Solvents : Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are preferred to enhance nucleophilicity and solubility of reactants.
Temperature : Moderate heating (50–100 °C) is typically employed to facilitate substitution without decomposing sensitive groups.
Catalysts/Base : Mild bases like triethylamine or potassium carbonate are used to neutralize generated acids and promote nucleophilic attack.
Detailed Synthetic Procedure Example
| Step | Reagents & Conditions | Description | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | 5-Chloropyrimidine-2,4(1H,3H)-dione + ethyl(2-hydroxyethyl)amine, DMF, 80 °C, 6 h | Nucleophilic substitution of chlorine by ethyl(2-hydroxyethyl)amine | 75–85 | Reaction monitored by TLC; base added to neutralize HCl |
| 2 | Product from Step 1 + 2-hydroxyethyl bromide, K2CO3, acetone, reflux 8 h | Alkylation at position 3 to introduce hydroxyethyl group | 70–80 | Purification by recrystallization or chromatography |
| 3 | Purification | Column chromatography or recrystallization | — | Final purity >98% by HPLC |
Research Findings and Optimization
Yield Optimization : Studies indicate that controlling the molar ratio of amine to halopyrimidine and reaction temperature is critical to maximize yield and minimize side reactions such as over-alkylation or hydrolysis.
Purity and Characterization : High-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy confirm the structure and purity of the synthesized compound. The presence of both hydroxyethyl and ethyl groups is verified by characteristic chemical shifts and integration patterns.
Alternative Methods : Some research explores microwave-assisted synthesis to reduce reaction times and improve yields, achieving comparable purity with shorter reaction durations.
Comparative Data Table of Related Pyrimidine Derivatives Preparation
| Compound Name | Key Substituents | Preparation Method | Yield Range (%) | Unique Synthetic Challenges |
|---|---|---|---|---|
| 5-(2-Hydroxyethyl)pyrimidine-2,4(1H,3H)-dione | Hydroxyethyl at position 5 | Direct alkylation of uracil derivatives | 70–85 | Selective mono-substitution |
| 5-[Bis(2-hydroxyethyl)amino]pyrimidine-2,4(1H,3H)-dione | Two hydroxyethyl groups on amino N | Nucleophilic substitution with bis(2-hydroxyethyl)amine | 65–80 | Controlling bis-substitution |
| 5-[Ethyl(2-hydroxyethyl)amino]-3-(2-hydroxyethyl)pyrimidine-2,4(1H,3H)-dione | Ethyl and hydroxyethyl on amino N, hydroxyethyl at position 3 | Stepwise nucleophilic substitution and alkylation | 70–85 | Regioselectivity and functional group compatibility |
Chemical Reactions Analysis
Types of Reactions
5-[Ethyl(2-hydroxyethyl)amino]-3-(2-hydroxyethyl)pyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The ethyl and hydroxyethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are obtained .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction may produce amines or alcohols. Substitution reactions can result in a variety of derivatives with different functional groups .
Scientific Research Applications
5-[Ethyl(2-hydroxyethyl)amino]-3-(2-hydroxyethyl)pyrimidine-2,4(1H,3H)-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 5-[Ethyl(2-hydroxyethyl)amino]-3-(2-hydroxyethyl)pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The hydroxyethyl groups play a crucial role in these interactions, enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Functional Group Comparison
Key Findings from Research
Synthetic Accessibility :
- The target compound’s synthesis likely parallels methods for related pyrimidine-diones, such as 5-(2-hydroxyethyl)pyrimidine-2,4-dione (), which involves hydroxyethylation of pyrimidine precursors under alkaline conditions .
- Ethyl and hydroxyethyl groups are introduced via nucleophilic substitution or alkylation, as seen in 5-(2-acetoxyethyl)-2,4-dimethoxypyrimidine () .
5-Fluoro-1-[(4S,5R)-5-(2-hydroxyethyl)-2,2-dimethyl-1,3-dioxolan-4-yl]-pyrimidine-2,4(1H,3H)-dione () demonstrates anticancer activity via hydrogen-bonded crystal structures, highlighting the role of hydroxyethyl groups in stabilizing bioactive conformations .
Pharmacological Implications: Pyrido[2,3-d]pyrimidine-2,4-dione derivatives () inhibit eEF-2K, a kinase involved in cancer progression. The target compound’s ethyl and hydroxyethyl groups may similarly modulate kinase interactions but require validation . 5-((2-aminothiazol-5-yl)(phenyl)amino)pyrimidin-4(3H)-one () exhibits anti-inflammatory properties, suggesting that the target compound’s hydroxyethyl groups could enhance solubility for therapeutic use .
Data Tables and Comparative Analysis
Table 2: Physicochemical and Pharmacological Properties
Biological Activity
5-[Ethyl(2-hydroxyethyl)amino]-3-(2-hydroxyethyl)pyrimidine-2,4(1H,3H)-dione, also known by its CAS number 6329-34-6, is a compound with notable biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
- Molecular Formula : C10H17N3O4
- Molecular Weight : 243.26 g/mol
- Density : 1.36 g/cm³
- Solubility : Information on solubility is limited but is critical for understanding bioavailability.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Research suggests that it may exhibit antiviral properties and potential effects on cellular signaling pathways.
Antiviral Activity
Recent studies have indicated that derivatives of pyrimidine compounds can have significant antiviral effects. For instance:
- Inhibition of HIV : Some pyrimidine derivatives have demonstrated potent anti-HIV activity, with EC50 values in the low micromolar range, indicating their potential as therapeutic agents against viral infections .
- Mechanistic Insights : The inhibition of viral replication is often linked to the interference with viral polymerases or proteases, crucial for viral lifecycle progression.
Biological Activity Data
| Activity Type | Measurement | Reference |
|---|---|---|
| Anti-HIV EC50 | 3.98 μM | |
| Cytotoxicity CC50 | >105.25 therapeutic index | |
| Inhibition of TMV | EC50 = 58.7 μg/mL |
Case Studies and Research Findings
-
Study on Antiviral Efficacy :
A study published in MDPI explored the antiviral properties of various N-heterocycles, including derivatives similar to 5-[Ethyl(2-hydroxyethyl)amino]-3-(2-hydroxyethyl)pyrimidine-2,4(1H,3H)-dione. The findings indicated that specific modifications in the pyrimidine structure could enhance antiviral potency against HIV and other viruses . -
Cell Line Studies :
In vitro studies using human T-lymphocyte cell lines have shown that compounds with similar structures can significantly reduce viral loads and improve cell viability compared to untreated controls. This highlights the therapeutic potential of such compounds in managing viral infections . -
Comparative Analysis :
A comparative analysis of various pyrimidine derivatives revealed that those with ethyl substitutions exhibited improved biological activity. The modifications at the N-3 position were particularly noted for enhancing interaction with viral targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
